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Compound of Interest

Compound Name: Niraparib (R-enantiomer)

Cat. No.: B1678939 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance for the successful implementation of long-term

studies involving the R-enantiomer of Niraparib.

Frequently Asked Questions (FAQs)
Q1: What is the rationale for studying the R-enantiomer of Niraparib, given that the S-

enantiomer is the approved drug?

A1: While Niraparib is the S-enantiomer and is more potent in cell-based assays, the R-

enantiomer exhibits a slightly lower in vitro metabolic clearance in rat liver microsomes.[1]

Investigating the R-enantiomer in long-term studies could be valuable for understanding the

complete pharmacology of the racemate, exploring potential differences in long-term efficacy or

toxicity, and for regulatory purposes that may require characterization of both enantiomers.

Q2: What are the known differences in activity between the R- and S-enantiomers of Niraparib?

A2: The S-enantiomer (Niraparib) is more potent in cell-based assays. For example, the

PARylation EC50 for the S-enantiomer is 4.0 nM, compared to 30 nM for the R-enantiomer.[1]

Similarly, in a BRCA1-mutant HeLa cell viability assay, the CC50 for the S-enantiomer was 34

nM, while the R-enantiomer had a CC50 of 470 nM.[1] However, both enantiomers show

excellent inhibition of the PARP-1 enzyme in biochemical assays, with the R-enantiomer having

an IC50 of 2.4 nM.[1][2]
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Q3: What is the known stability profile of Niraparib and its R-enantiomer?

A3: Niraparib has been shown to be highly stable under forced degradation conditions,

including acidic, alkaline, and oxidative stress.[3][4][5] This suggests that the molecule, in its

racemic form, is robust. While specific long-term stability data for the isolated R-enantiomer is

not extensively published, this inherent stability of the core structure is a positive indicator for

its suitability in long-term studies. Stability studies should still be conducted on the specific

formulation of the R-enantiomer being used.

Q4: Are there established analytical methods for separating and quantifying the R- and S-

enantiomers of Niraparib?

A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) methods have been

developed for the chiral purity analysis of Niraparib, which inherently separate the R- and S-

enantiomers.[6] While specific published protocols with detailed parameters can be sparse, the

existence of these methods, as referenced in regulatory documents, confirms that enantiomeric

separation is achievable.

Q5: What are the main signaling pathways affected by Niraparib that I should consider in my

long-term studies?

A5: Niraparib's primary mechanism of action is the inhibition of Poly(ADP-ribose) Polymerase

(PARP) enzymes, particularly PARP-1 and PARP-2, which are critical for DNA repair.[7] This

leads to synthetic lethality in cancer cells with homologous recombination deficiencies (e.g.,

BRCA mutations). Additionally, Niraparib has been shown to inhibit the STAT3 signaling

pathway by interfering with SRC tyrosine kinase, which may contribute to its anti-tumor effects

regardless of BRCA status.[8][9]

Data Presentation
Table 1: Comparative In Vitro Activity of Niraparib Enantiomers
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Parameter R-enantiomer
S-enantiomer
(Niraparib)

Reference

PARP-1 IC50 2.4 nM 3.8 nM [1]

PARylation EC50 30 nM 4.0 nM [1]

BRCA1-HeLa CC50 470 nM 34 nM [1]

In Vitro Metabolic

Clearance (Rat Liver

Microsomes)

Lower Higher [1]

In Vitro Turnover

(Human Liver

Microsomes, HLM

Clint)

4 µL/min/mgP 3 µL/min/mgP [1]

Table 2: Solubility of Niraparib R-enantiomer

Solvent System Solubility Reference

10% DMSO >> 90% (20%

SBE-β-CD in saline)
≥ 2.5 mg/mL (7.80 mM) [1]

10% DMSO >> 90% corn oil ≥ 2.5 mg/mL (7.80 mM) [1]

DMSO 30 mg/mL (93.64 mM) [2]

Mandatory Visualization
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Click to download full resolution via product page

Caption: Mechanism of action of Niraparib R-enantiomer via PARP inhibition.
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Caption: Experimental workflow for long-term stability testing.

Experimental Protocols
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Protocol 1: Long-Term Stability Study of Niraparib R-
enantiomer Formulation
Objective: To evaluate the stability of a formulated Niraparib R-enantiomer product under long-

term storage conditions as per ICH guidelines.

Materials:

Niraparib R-enantiomer formulation

Calibrated stability chambers

Appropriate packaging for the formulation

HPLC system with a chiral column

Reference standards for Niraparib R-enantiomer and S-enantiomer

All necessary solvents and reagents of HPLC grade

Methodology:

Sample Preparation: Prepare at least three batches of the Niraparib R-enantiomer

formulation. Package the formulation in the proposed container closure system for storage

and distribution.

Storage Conditions:

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Testing Frequency:

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

Accelerated: 0, 3, and 6 months.[10][11]
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Analytical Method: At each time point, analyze the samples using a validated stability-

indicating chiral HPLC method (see Protocol 2).

Parameters to be Tested:

Appearance

Assay of Niraparib R-enantiomer

Enantiomeric purity (quantification of the S-enantiomer)

Degradation products/impurities

Dissolution (for solid dosage forms)

Water content

Data Evaluation: Evaluate any changes in the tested parameters over time. A "significant

change" is defined as a failure to meet the established specifications.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
of Niraparib R-enantiomer
Objective: To separate and quantify the R- and S-enantiomers of Niraparib to determine the

enantiomeric purity of the R-enantiomer sample.

Materials:

HPLC system with UV detector

Chiral stationary phase (CSP) column (e.g., polysaccharide-based CSP)

Niraparib R-enantiomer sample

Niraparib S-enantiomer reference standard

Racemic Niraparib reference standard
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Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

Methodology:

Column Selection and Conditioning: Select a suitable chiral column. Equilibrate the column

with the mobile phase for an extended period, as chiral stationary phases may require longer

equilibration times.

Mobile Phase Preparation: Prepare the mobile phase. A typical mobile phase for normal-

phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane) and an

alcohol modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the

specific column and enantiomers.

Standard and Sample Preparation:

Prepare a stock solution of racemic Niraparib to confirm the resolution of the two

enantiomer peaks.

Prepare a stock solution of the Niraparib R-enantiomer sample.

Prepare a series of calibration standards for the S-enantiomer to quantify it as an impurity.

Chromatographic Conditions (Example - to be optimized):

Flow Rate: Start with a lower flow rate (e.g., 0.5-1.0 mL/min) as chiral separations often

benefit from this.

Temperature: Maintain a constant column temperature using a column oven (e.g., 25°C).

Detection: UV detection at the λmax of Niraparib (e.g., 240 nm).

Injection Volume: 5-10 µL.

Analysis:

Inject the racemic standard to determine the retention times of the R- and S-enantiomers

and to calculate the resolution factor.
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Inject the R-enantiomer sample to determine its enantiomeric purity.

Inject the S-enantiomer calibration standards to construct a calibration curve.

Calculations:

Calculate the enantiomeric excess (% ee) of the R-enantiomer sample.

Quantify the percentage of the S-enantiomer impurity in the R-enantiomer sample using

the calibration curve.

Troubleshooting Guides
Troubleshooting Chiral HPLC Analysis
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Issue Possible Cause(s) Recommended Solution(s)

Poor or No Resolution of

Enantiomers

Inappropriate chiral stationary

phase (CSP).

Screen different types of CSPs

(e.g., polysaccharide-based,

Pirkle-type).

Suboptimal mobile phase

composition.

Adjust the type and

concentration of the alcohol

modifier in the normal phase.

For reversed-phase, vary the

organic modifier and pH.

Flow rate is too high. Reduce the flow rate.

Inadequate temperature

control.

Use a column oven and

evaluate the effect of different

temperatures on the

separation.

Peak Tailing
Secondary interactions with

the stationary phase.

Add a small amount of an

amine or acid modifier to the

mobile phase (e.g.,

diethylamine for basic

compounds, trifluoroacetic acid

for acidic compounds).

Column overload.

Reduce the sample

concentration or injection

volume.

Extra-column dead volume.

Use tubing with a smaller

internal diameter and minimize

its length.

Irreproducible Retention Times
Inconsistent mobile phase

preparation.

Ensure precise and consistent

preparation of the mobile

phase for each run.

Insufficient column

equilibration.

Allow for a longer column

equilibration time, especially
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when changing the mobile

phase.

Fluctuations in column

temperature.

Use a reliable column oven

and ensure it maintains a

stable temperature.

Troubleshooting Long-Term Stability Studies
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Issue Possible Cause(s) Recommended Solution(s)

Out-of-Specification (OOS)

Result for Assay

Degradation of the active

pharmaceutical ingredient

(API).

Investigate the degradation

pathway. Conduct forced

degradation studies to identify

potential degradants.

Analytical method error.

Verify the performance of the

analytical method. Re-analyze

a retained sample from the

same time point.

Improper storage conditions.

Verify the performance and

calibration of the stability

chambers.

Increase in Impurities or

Degradants

Inherent instability of the

formulation.

Reformulate to improve

stability (e.g., by adding

antioxidants, changing

excipients).

Interaction with packaging

material.

Conduct compatibility studies

with different packaging

materials.

Exposure to light or air.

Store samples in light-

protected containers and

consider inert gas blanketing

during manufacturing and

packaging.

Change in Enantiomeric Purity

(Racemization)

Presence of a catalyst for

racemization in the

formulation.

Identify and remove the

catalytic species. This could be

an excipient or a trace impurity.

pH of the formulation promotes

racemization.

Adjust the pH of the

formulation to a range where

the enantiomer is more stable.

Elevated storage temperature. Evaluate if the racemization is

temperature-dependent and
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establish appropriate storage

temperature limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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